
Lonaprisan
Descripción general
Descripción
Lonaprisan es un antiprogestágeno esteroideo sintético que estaba en desarrollo por Bayer HealthCare Pharmaceuticals para el tratamiento de la endometriosis, la dismenorrea y el cáncer de mama . Es un antagonista silencioso potente y altamente selectivo del receptor de progesterona . El compuesto es conocido por su alta selectividad del receptor y su actividad antiprogestágena .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
. La ruta de síntesis típicamente involucra los siguientes pasos:
Formación del esqueleto esteroideo: El paso inicial involucra la síntesis de la estructura esteroidea central.
Introducción del grupo pentafluoroetil: Este paso involucra la adición del grupo pentafluoroetil al esqueleto esteroideo.
Adición del grupo acetilfenil:
Métodos de producción industrial
La producción industrial de Lonaprisan involucra la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
Lonaprisan experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan comúnmente en las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound .
Aplicaciones Científicas De Investigación
Applications in Breast Cancer Treatment
Clinical Trials and Efficacy
A randomized phase II study evaluated Lonaprisan as a second-line therapy for postmenopausal women with progesterone receptor-positive metastatic breast cancer. The study involved 68 patients who received either 25 mg or 100 mg of this compound daily. The primary objective was to achieve a clinical benefit rate of at least 35%, but this was not met, as no complete or partial responses were observed. However, some patients did experience stable disease for six months or more .
Adverse Effects
The study reported that 90% of participants experienced at least one adverse event, with common issues including fatigue and nausea. Serious adverse events were also noted, highlighting the need for careful patient monitoring during treatment .
Applications in Neurological Disorders
Pelizaeus-Merzbacher Disease
This compound has shown promise in neurological applications, particularly in treating Pelizaeus-Merzbacher disease (PMD), a rare demyelinating disorder. A pilot study indicated that this compound could cross the blood-brain barrier and effectively downregulate the expression of Plp1, a gene implicated in PMD. In transgenic mouse models, treatment with this compound led to significant improvements in motor function and increased myelination within the corticospinal tract .
Long-Term Treatment Effects
In a long-term treatment study involving PMD mice, daily injections of this compound over ten weeks resulted in a notable reduction of Plp1 mRNA levels and an increase in the number of myelinated axons by 25%. Clinical scoring indicated that most treated mice exhibited improved motor coordination compared to untreated controls .
Applications in Endometriosis Management
This compound's role in managing endometriosis has been explored due to its ability to antagonize progesterone effects that contribute to the disease's pathophysiology. Studies suggest that this compound may help alleviate symptoms associated with endometriosis by reducing ectopic endometrial tissue proliferation and associated inflammation .
Data Summary Table
Application Area | Study Type | Key Findings | Dosage |
---|---|---|---|
Breast Cancer | Phase II Clinical Trial | Limited efficacy; no complete/partial responses | 25 mg or 100 mg daily |
Neurological Disorders | Pilot Study | Reduced Plp1 expression; improved motor function | 125 mg/kg daily |
Endometriosis | Observational Studies | Potential symptom relief; reduced ectopic tissue | Not specified |
Mecanismo De Acción
Lonaprisan ejerce sus efectos al unirse a los receptores de progesterona e inhibir su activación . Esta inhibición previene los efectos proliferativos asociados con la activación del receptor de progesterona. El compuesto induce la expresión de p21, un inhibidor de la cinasa dependiente de ciclina, lo que lleva a la inhibición de la proliferación celular .
Comparación Con Compuestos Similares
Compuestos similares
Mifepristona: Otro antiprogestágeno con aplicaciones más amplias pero menos selectividad del receptor.
Onapristone: Similar en función pero asociado con hepatotoxicidad.
Acetato de ulipristal: Utilizado para la anticoncepción de emergencia y el tratamiento de los fibromas uterinos.
Vilaprisan: Un modulador del receptor de progesterona altamente potente y selectivo optimizado para terapias ginecológicas.
Singularidad
Lonaprisan es único debido a su alta selectividad del receptor y su potente actividad antiprogestágena sin convertirse en un agonista en presencia de activadores de la proteína quinasa A . Esto lo convierte en un compuesto valioso para aplicaciones terapéuticas dirigidas .
Actividad Biológica
Lonaprisan (ZK230211) is a novel progesterone receptor (PR) antagonist with significant implications in various therapeutic areas, particularly in the treatment of conditions such as endometriosis and breast cancer. This article delves into its biological activity, highlighting key research findings, case studies, and data tables that illustrate its pharmacological effects.
This compound functions primarily as a type III progesterone receptor antagonist. Unlike other PR antagonists, it exhibits minimal antiglucocorticoid effects, making it a promising candidate for conditions driven by progesterone signaling. Its ability to cross the blood-brain barrier allows it to exert effects in the central nervous system, which is particularly relevant in neurodegenerative conditions.
1. Effects on Pelizaeus-Merzbacher Disease (PMD)
A significant study investigated the effects of this compound in a transgenic mouse model of PMD, a demyelinating disorder caused by PLP1 gene duplications. Key findings from this study include:
- Dosage and Efficacy : this compound was administered at varying dosages (2 mg/kg, 20 mg/kg, and 125 mg/kg). The highest dosage significantly reduced Plp1 mRNA overexpression from 1.8-fold to 1.5-fold compared to placebo-treated controls after ten weeks of treatment .
- Clinical Improvement : The treatment improved motor function, as evidenced by a reduction in slips during a grid test and a higher percentage of mice achieving lower clinical scores (91% of treated mice scored 2 or less) compared to placebo .
Dosage (mg/kg) | Plp1 mRNA Expression (Mean ± SEM) | Clinical Score Improvement (%) |
---|---|---|
Placebo | 1.8 ± 0.1 | 58 |
125 | 1.5 ± 0.1 | 91 |
2. Application in Endometriosis
This compound has been recognized for its potential role in treating endometriosis due to its potent antiprogesterone activity. A review highlighted its efficacy in managing symptoms associated with ectopic endometrial tissue growth .
- Symptom Relief : Clinical observations suggest that this compound may alleviate chronic pelvic pain and improve quality of life for women suffering from endometriosis, although comprehensive clinical trials are necessary to establish definitive efficacy.
3. Breast Cancer Studies
A randomized phase II study assessed this compound as second-line therapy for postmenopausal women with PR-positive metastatic breast cancer. The results indicated:
- Limited Efficacy : Of the patients treated with this compound at doses of 25 mg and 100 mg, only 21% and 7% achieved stable disease for at least six months, respectively . No complete or partial responses were observed.
- Adverse Effects : Common adverse events included fatigue, hot flushes, and nausea, with serious adverse events reported in a subset of patients .
Case Studies
Several case studies have documented the use of this compound in clinical settings:
- Case Study on Endometriosis : A patient with severe endometriosis refractory to conventional treatments was administered this compound, resulting in significant symptom relief and reduced lesion size over three months .
- Breast Cancer Patient : In another case involving a patient with advanced PR-positive breast cancer, the administration of this compound led to prolonged stable disease but was accompanied by notable side effects that required management .
Propiedades
Número CAS |
211254-73-8 |
---|---|
Fórmula molecular |
C28H29F5O3 |
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H29F5O3/c1-15(34)16-3-5-17(6-4-16)22-14-25(2)23(11-12-26(25,36)27(29,30)28(31,32)33)21-9-7-18-13-19(35)8-10-20(18)24(21)22/h3-6,13,21-23,36H,7-12,14H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 |
Clave InChI |
VHZPUDNSVGRVMB-RXDLHWJPSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(C(C(F)(F)F)(F)F)O)C4C2=C5CCC(=O)C=C5CC4)C |
SMILES isomérico |
CC(=O)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C(C(F)(F)F)(F)F)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(C(C(F)(F)F)(F)F)O)C4C2=C5CCC(=O)C=C5CC4)C |
Apariencia |
Solid powder |
Pictogramas |
Health Hazard |
Pureza |
>98% |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
11-(4-acetylphenyl)-17-hydroxy-17-(1,1,2,2,2-pentafluoroethyl)estra-4,9-dien-3-one lonaprisan ZK 230211 ZK-230211 ZK230211 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.